molecular formula C19H25N3O4 B12958494 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12958494
M. Wt: 359.4 g/mol
InChI Key: XLJYRTPVXSMTME-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed synthesis via one-pot three-component condensations. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often include the use of sodium acetate (NaOAc) and molecular iodine (I2) as catalysts .

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyrazine derivatives can be scaled up using similar multicomponent reactions. The operational simplicity and high yield of these reactions make them suitable for large-scale production. The use of solvent-free conditions and gram-scale synthesis further enhances the feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), sodium acetate (NaOAc), and tert-butyl isocyanide. The reaction conditions typically involve moderate temperatures and solvent-free environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different photophysical properties and biological activities .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been found to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazo[1,5-a]pyrazine derivatives include:

Uniqueness

Imidazo[1,5-a]pyrazine derivatives are unique due to their ability to undergo a wide range of chemical reactions and their significant biological activities. Their structural versatility makes them valuable in various scientific and industrial applications .

Biological Activity

Imidazo[1,5-a]pyrazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound "Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester" exhibits notable potential across various therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex fused heterocyclic structure with the following characteristics:

  • Molecular Formula : C19H25N3O4
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 1002339-10-7

This unique structure incorporates a carboxylic acid and an ester functional group, enhancing its reactivity and biological interactions.

The biological activity of Imidazo[1,5-a]pyrazine derivatives often involves their ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial in disease pathways. For instance, it may block kinases involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways that are pivotal in various physiological processes.

Biological Activities

Research indicates that Imidazo[1,5-a]pyrazine derivatives possess several biological activities:

  • Anticancer Properties : Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Activity : Some derivatives have been noted for their ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound within the imidazo family. Below is a table summarizing the activities of selected imidazo derivatives:

Compound NameStructure TypeNotable Activities
Imidazo[1,2-a]pyrazineSimilar heterocyclic structureAnticancer properties
Imidazo[1,5-a]pyridineRelated scaffoldAntimicrobial effects
Imidazo[1,2-b]pyridineDifferent fused ring systemAntileishmanial properties

The distinct combination of structural features in Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid enhances its biological activity compared to other imidazo derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values indicating significant cytotoxic effects at low concentrations.
  • Enzyme Inhibition Studies : Research demonstrated that the compound inhibits specific kinases with IC50 values ranging from 10 nM to 50 nM, showcasing its potential as a targeted therapeutic agent.
  • Antimicrobial Testing : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria in disk diffusion assays.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 2-(2,3-dihydro-1-benzofuran-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(24)20-7-8-21-15(11-20)12-22(17(21)23)14-4-5-16-13(10-14)6-9-25-16/h4-5,10,15H,6-9,11-12H2,1-3H3

InChI Key

XLJYRTPVXSMTME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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